Diazoaminobenzene

Description

Historical Perspectives in Organic Chemistry

The discovery of diazo compounds, including diazoaminobenzene, is credited to the German chemist Peter Griess in 1858. wikipedia.orgresearchgate.netresearchgate.netuga.edu His pioneering work on the reaction of nitrous acid with aromatic amines opened up a new chapter in organic chemistry, leading to the synthesis of a vast array of new compounds. wikipedia.orgresearchgate.net The synthesis of this compound itself is a classic example of a diazotization reaction followed by coupling.

The typical laboratory synthesis involves the diazotization of aniline (B41778) with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures. nih.govlookchem.comprepchem.comorgsyn.org The resulting diazonium salt is then reacted with another molecule of aniline to form this compound. nptel.ac.in The reaction is often buffered with sodium acetate (B1210297). nih.govlookchem.comprepchem.comorgsyn.org

Several variations of this synthesis have been reported over the years, including the use of different nitrites like amyl nitrite and isoamyl nitrite, or the use of nitrogen tetroxide. orgsyn.orgnih.govnih.govprepchem.com These early synthetic studies were crucial in understanding the reactivity of diazonium salts and laid the groundwork for the development of the vast field of azo dyes. researchgate.net

The fundamental reaction for the formation of this compound can be represented as follows:

Aniline + Nitrous Acid → Benzenediazonium (B1195382) ion

Benzenediazonium ion + Aniline → this compound

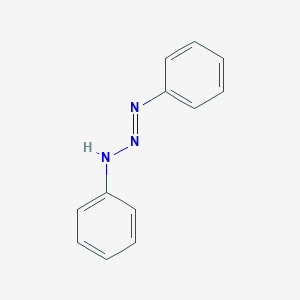

This reaction highlights the dual role of aniline, first as the precursor to the diazonium ion and then as the coupling agent. The formation of the triazene (B1217601) linkage (-N=N-NH-) is a key characteristic of this class of compounds. ekb.eg

Current Academic Significance and Research Trajectories

The academic and industrial interest in this compound and its derivatives continues to be strong, with research spanning various fields.

As a Chemical Intermediate: this compound serves as a valuable intermediate in organic synthesis. nih.govchemicalbook.comchemicalbook.com It is a precursor for the synthesis of other important compounds, including being a non-isolated intermediate in the preparation of iodobenzene (B50100) from aniline. nih.gov Its ability to be converted into other functional groups makes it a versatile building block in the synthesis of dyes and insecticides. nih.govchemicalbook.comchemicalbook.com

In Polymer Science: Research has explored the use of this compound in polymer science. It has been investigated as a blowing agent for the production of foamed polymeric materials and as a coupler to enhance the adhesion of natural rubber to steel tire cords. nih.govchemicalbook.comchemicalbook.com Furthermore, it has been shown to have semiconducting properties and has been used as a dopant for polymers like poly(methyl methacrylate) (PMMA) in the context of semiconductor manufacturing and for laser ablation applications. nih.govnih.govsmolecule.com

As a Complexing Agent: this compound and its derivatives are effective metal complexing agents. nih.govchemicalbook.comchemicalbook.com The nitrogen atoms in the triazene group can chelate to metal ions, forming stable complexes. This property is being explored for various applications, including the development of new catalysts and materials with specific electronic or optical properties.

Derivatives and Their Applications: Research into derivatives of this compound is an active area. By introducing different substituents onto the phenyl rings, chemists can fine-tune the properties of the molecule. ekb.egpsu.edu Studies have shown that these derivatives have a wide range of potential applications, including in the development of solar cells, as analytical detection agents, and in the synthesis of polymers and heterocyclic compounds. ekb.eg For instance, various substituted this compound derivatives have been synthesized and investigated for their biological activities. ekb.egekb.egresearchgate.net

Data on this compound Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H11N3 |

| Molecular Weight | 197.24 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 98 °C |

| Boiling Point | Explodes at 150 °C |

Research on this compound Derivatives

| Derivative | Investigated Application |

|---|---|

| 1,3-bis(2-tolyl)-1-triazene | Phytocidal and molluscicidal activity |

| 1,3-bis(4-tolyl)-1-triazene | Phytocidal and molluscicidal activity |

| 1,3-bis(4-phenylcarboxylic acid)-1-triazene | Phytocidal and molluscicidal activity |

Structure

3D Structure

Properties

IUPAC Name |

N-phenyldiazenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-3-7-11(8-4-1)13-15-14-12-9-5-2-6-10-12/h1-10H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFPGGMJDWMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NN=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024934 | |

| Record name | Diazoaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-diphenyltriazene is an orange solid. (NTP, 1992), Golden-yellow solid; [Merck Index] Golden yellow crystalline powder; [MSDSonline] | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazoaminobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2805 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

302 °F at 760 mmHg explodes (NTP, 1992) | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), INSOLUBLE IN WATER; FREELY SOLUBLE IN BENZENE, ETHER, HOT ALCOHOL | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIPHENYL-1-TRIAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

GOLDEN-YELLOW, SMALL CRYSTALS | |

CAS No. |

136-35-6 | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diazoaminobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diphenyl-1-triazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazoaminobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Triazene, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diazoaminobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diazoaminobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIAZOAMINOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T4EEW75HJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DIPHENYL-1-TRIAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

208 °F (NTP, 1992), 98 °C | |

| Record name | 1,3-DIPHENYLTRIAZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20116 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DIPHENYL-1-TRIAZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5410 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for Diazoaminobenzene

Classical Preparative Routes

The traditional syntheses of diazoaminobenzene have been well-established for over a century, providing the foundational knowledge for subsequent modifications. These methods are characterized by their straightforward reaction pathways.

Diazotization of Aniline (B41778) with Sodium Nitrite (B80452) and Hydrochloric Acid

The most common and classic method for preparing this compound involves the diazotization of aniline. smolecule.com This process begins by dissolving aniline in hydrochloric acid and water, followed by cooling the solution with ice. A solution of sodium nitrite is then added, which converts the aniline into a diazonium salt. lookchem.comyoutube.com This intermediate is highly reactive. Subsequently, a solution of sodium acetate (B1210297) is introduced, which facilitates the coupling of the diazonium salt with another molecule of aniline present in the reaction mixture, leading to the precipitation of this compound as a yellow solid. nih.govnih.govprepchem.com

Critical to this process is maintaining a low temperature, typically around 0-5°C, to ensure the stability of the diazonium salt. smolecule.comprepchem.com An excess of sodium nitrite should be avoided as it can lead to the formation of byproducts and a darker, less pure product. prepchem.com The yield of this reaction is typically in the range of 82-85%. lookchem.com

Table 1: Reaction Parameters for Classical Diazotization

| Parameter | Value/Condition | Source |

| Reactants | Aniline, Sodium Nitrite, Hydrochloric Acid | nih.govnih.gov |

| Temperature | 0-5 °C | smolecule.comprepchem.com |

| Coupling Agent | Sodium Acetate | nih.govprepchem.com |

| Appearance | Yellow crystalline solid | prepchem.com |

| Typical Yield | 82-85% | lookchem.com |

Reaction of Aniline with Isoamyl Nitrite

An alternative classical route for the synthesis of this compound involves the reaction of aniline with isoamyl nitrite. nih.gov This method is described as a convenient and rapid way to produce this compound, with reported yields of 67%. nih.gov The reaction proceeds through the direct interaction of aniline with isoamyl nitrite, which acts as the diazotizing agent. nih.gov This approach can be advantageous in certain laboratory settings where the handling of aqueous acidic solutions is less desirable.

Advanced Synthetic Modifications and Optimization Strategies for this compound

Research has focused on optimizing the synthesis of this compound to improve yield, purity, and reaction conditions. One patented method describes a one-stage process where diazotization and coupling occur at a pH range of approximately 4 to 6.5 and a temperature between -10 to +35°C. google.com This process can be carried out in aqueous or non-aqueous organic solvents, such as aliphatic alcohols or ethers, where the resulting this compound remains dissolved. google.com This approach claims yields of over 90% based on the nitrite used and provides the product in solution, avoiding the handling of the potentially unstable solid form. google.com

Further modifications involve the rearrangement of this compound to p-aminoazobenzene. This is achieved by heating this compound with aniline and aniline hydrochloride. rsc.orgscispace.com While this is a subsequent reaction of this compound, understanding its formation and rearrangement is crucial for controlling the synthesis of related azo compounds.

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical processes, green chemistry principles have been applied to the synthesis of this compound and its derivatives. One notable green approach involves the rearrangement of this compound to p-aminoazobenzene using K10 montmorillonite (B579905) clay as a solid acid catalyst. imist.ma In this solvent-free method, this compound is mixed with the clay and heated, resulting in a high yield (around 85%) of the rearranged product. imist.ma This method is advantageous as it is environmentally friendly, involves a simple reaction procedure, and eliminates the need for excess aniline and mineral acids. imist.ma

Another green protocol has been developed for the synthesis of substituted p-aminoazobenzene derivatives, which also starts from this compound. scispace.comijcr.info These methods often focus on minimizing the use of hazardous solvents and reagents, thereby reducing the environmental impact of the synthesis. The development of such green synthetic routes is crucial for the future of chemical manufacturing.

Reaction Mechanisms and Chemical Transformations of Diazoaminobenzene

Acid-Catalyzed Rearrangements of Diazoaminobenzene

The most characteristic reaction of this compound is its acid-catalyzed rearrangement to form aminoazobenzenes. This transformation is a cornerstone in the synthesis of azo dyes and related compounds.

The conversion of this compound to p-aminoazobenzene in the presence of an acid is a well-established intramolecular and intermolecular rearrangement. youtube.comgoogle.com The widely accepted mechanism proceeds through a dissociation-recombination pathway. lookchem.com

The key steps in this mechanistic pathway are as follows:

Protonation: The reaction is initiated by the protonation of one of the nitrogen atoms of the triazene (B1217601) linkage by an acid catalyst, such as hydrochloric acid or aniline (B41778) hydrochloride. youtube.com

Dissociation: The protonated this compound is unstable and undergoes heterolytic cleavage of the nitrogen-nitrogen single bond. This dissociation yields two critical intermediate species: a benzenediazonium (B1195382) cation and an aniline molecule. lookchem.com

Electrophilic Aromatic Substitution: The benzenediazonium cation is a potent electrophile. It then attacks the electron-rich aromatic ring of the aniline molecule. youtube.com The substitution occurs predominantly at the para-position relative to the amino group, which is a strong activating group and directs incoming electrophiles to the ortho and para positions. The para-product is favored due to reduced steric hindrance. youtube.com

Deprotonation: The final step involves the loss of a proton from the sigma complex intermediate to restore the aromaticity of the ring, yielding the final product, p-aminoazobenzene. youtube.com

This rearrangement can be catalyzed by various acids, including mineral acids and solid acid catalysts like cation-exchanged montmorillonite (B579905) clays. youtube.com The use of clay catalysts represents a greener alternative to conventional methods. youtube.com

| Catalyst | Reaction Time | Product Yield (p-aminoazobenzene) | Reference |

|---|---|---|---|

| Natural Clay | 6 hours | 83% | |

| H+-exchanged Clay | 3 hours | 95% | |

| Fe3+-exchanged Clay | 3 hours | 92% | |

| Aniline Hydrochloride / Acetic Acid | Variable | Typical conventional method | youtube.com |

The proposed mechanism involving discrete diazonium and aniline intermediates is supported by significant experimental evidence. lookchem.com Early research demonstrated that upon dissolving this compound in an acidic solution, the components could be trapped by other reagents. lookchem.com

Key findings that confirm the intermediate species include:

Trapping Experiments: When the rearrangement is carried out in the presence of a more reactive coupling agent, such as β-naphthol, the benzenediazonium ion is intercepted to form 1-phenylazo-2-naphthol, rather than reacting with the aniline present. lookchem.com Similarly, conducting the reaction in the presence of other amines, like o-, m-, or p-toluidine, leads to the formation of "crossed" azo products, which further validates the existence of a free diazonium ion intermediate.

Isolation of Components: Researchers have successfully isolated aniline from the acidified solution of this compound, providing direct proof of the dissociation step. lookchem.com Furthermore, over 90 mole-percent of the diazobenzene component was recovered as its β-naphthol derivative, quantifying the extent of the dissociation. lookchem.com

These experiments conclusively show that the rearrangement is not a simple intramolecular shift but rather a process of dissociation into independent reactive species followed by their recombination. lookchem.com

Radical Generation and Subsequent Reactivity of this compound

This compound and its derivatives, particularly the related aryldiazonium salts, are well-known precursors for the generation of aryl radicals. These highly reactive species are valuable intermediates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.gov

Aryl radicals can be generated from aryldiazonium salts, which exist in equilibrium with this compound under acidic conditions. The generation of the radical is typically achieved through a single electron transfer (SET) from a reducing agent or via photoredox catalysis. nih.govresearchgate.net

The process generally involves:

Formation of Diazonium Ion: As discussed, this compound in an acidic medium dissociates to form a benzenediazonium ion and aniline.

Reduction: The diazonium ion is a good electron acceptor. It can be reduced by various means, including transition metals, organic reductants, or photo-excited catalysts, to form a transient diazenyl radical (Ar-N=N•). nih.gov

Dediazoniation: The diazenyl radical is highly unstable and rapidly loses a molecule of dinitrogen (N₂) to generate the desired aryl radical (Ar•). nih.gov This step is thermodynamically favorable due to the formation of the very stable nitrogen molecule.

Metabolic studies of this compound have also provided evidence for the in vivo formation of phenyl radicals through reductive cleavage by liver enzymes. researchgate.net

Once generated, the aryl radical is a versatile intermediate for forming new bonds to aromatic rings. A key reaction pathway is the radical-nucleophilic aromatic substitution (SRN1). wikipedia.org This multi-step chain reaction mechanism allows for the substitution of a group on an aromatic ring, which might be difficult to achieve through traditional nucleophilic aromatic substitution. wikipedia.orgyoutube.com

The SRN1 mechanism typically proceeds as follows:

Initiation: An electron is transferred to the aromatic substrate (often an aryl halide, but the principle applies to radical precursors like diazonium salts) to form a radical anion. In the context of this compound, the aryl radical is generated first as described above.

Propagation:

The aryl radical (Ar•) reacts with a nucleophile (Nu⁻) to form a new radical anion ([Ar-Nu]•⁻).

This radical anion then transfers an electron to another molecule of the starting aryl diazonium salt, propagating the chain reaction and forming the final substituted product (Ar-Nu). wikipedia.org

This methodology facilitates a wide range of transformations, including the arylation of enolates, alkoxides, and other nucleophiles, without the need for the strong electron-withdrawing groups typically required for standard nucleophilic aromatic substitution. wikipedia.org

Interactions of this compound with Lewis Acids and Nitrosating Agents

The reactivity of this compound can be further influenced by its interaction with Lewis acids and nitrosating agents.

Lewis acids can catalyze reactions involving diazo compounds. ias.ac.in In the case of this compound, a Lewis acid can coordinate to one of the nitrogen atoms. This coordination enhances the electrophilicity of the diazo group and can facilitate the cleavage of the N-N bond, similar to the role of a Brønsted acid in the rearrangement to p-aminoazobenzene. This interaction would generate a diazonium-Lewis acid adduct and aniline, promoting the subsequent electrophilic aromatic substitution.

Nitrosating agents, such as nitrous acid (generated from sodium nitrite (B80452) and acid) or nitrogen oxides, are fundamental to the synthesis of this compound from aniline. orgsyn.orgnih.govgoogle.com The reaction of an already-formed this compound with additional nitrosating agents is less commonly described. However, under the acidic conditions often used for nitrosation, this compound is in equilibrium with aniline and the benzenediazonium ion. nih.gov The aniline formed from this equilibrium can react with the excess nitrosating agent to form more diazonium salt. Primary amines are readily nitrosated to form unstable N-nitroso products that convert to diazonium ions. nih.gov This would effectively shift the equilibrium and could lead to other subsequent reactions of the diazonium salt, depending on the other nucleophiles present in the reaction mixture.

This compound in Coupling Reactions with Activated Aromatic Systems

This compound can participate in coupling reactions, a class of reactions that form the basis for the synthesis of azo dyes. These reactions are formally classified as electrophilic aromatic substitutions, where an aromatic ring rich in electrons attacks an electrophilic species. In the context of this compound, it can be considered as a precursor or intermediate that leads to the formation of C-coupled azo compounds, particularly with highly reactive aromatic systems such as phenols and anilines.

The reaction of a benzenediazonium salt with a primary aromatic amine like aniline initially results in the formation of this compound, which is a product of N-coupling. echemi.comstackexchange.comyoutube.com This kinetically favored product can subsequently undergo a rearrangement to form the thermodynamically more stable C-coupled product, p-aminoazobenzene, especially when heated in the presence of an acid or aniline itself. echemi.comstackexchange.comyoutube.com The attack at the nitrogen atom of aniline is reported to be significantly faster than the attack at the carbon atom of the aromatic ring. stackexchange.com

When reacting with phenols, the coupling occurs at the carbon atom of the aromatic ring. quora.comchemguide.co.uk The phenoxide ion, formed under alkaline conditions, is a highly activated nucleophile that readily attacks the electrophilic diazonium species. The substitution typically occurs at the para position to the hydroxyl group, unless this position is already occupied. chemguide.co.ukslideshare.net

The pH of the reaction medium is a critical factor influencing these coupling reactions. youtube.com For coupling with phenols, a weakly alkaline medium (pH 9-10) is preferred to generate the more nucleophilic phenoxide ion. youtube.com In contrast, for coupling with anilines, a weakly acidic medium (pH 4-5) is employed. youtube.com

Table 1: Coupling Reactions with Activated Aromatic Systems

| Activated Aromatic System | Reaction Conditions | Primary Product | Product Type |

| Aniline | Weakly acidic (pH 4-5) | This compound | N-Coupling |

| Aniline (with heating/acid) | Rearrangement from N-coupled product | p-Aminoazobenzene | C-Coupling |

| Phenol | Weakly alkaline (pH 9-10) | p-Hydroxyazobenzene | C-Coupling |

Thermal Decomposition Mechanisms of this compound

This compound is thermally unstable and undergoes decomposition upon heating. nih.gov This decomposition can be vigorous and potentially explosive, especially at higher temperatures. nih.gov The thermal breakdown of this compound proceeds through a complex mechanism that is thought to involve free radical intermediates.

Upon heating, the N-N-N linkage in this compound can undergo homolytic cleavage, leading to the formation of phenyl radicals and aniline radicals, along with the evolution of nitrogen gas. These highly reactive radical species can then participate in a variety of subsequent reactions, leading to a mixture of products.

Detailed studies on the thermal decomposition of this compound have identified several major products. These include benzene (B151609), aniline, diphenylamine, and o- and p-aminodiphenyl. nih.gov The formation of these products can be explained by the reactions of the initially formed radicals. For instance, a phenyl radical can abstract a hydrogen atom to form benzene, or it can combine with an aniline radical.

Table 2: Products of Thermal Decomposition of this compound

| Product | Approximate Yield |

| Benzene | ~40% nih.gov |

| Aniline | ~40% nih.gov |

| Nitrogen | Remainder nih.gov |

| Diphenylamine | Detected |

| o-Aminodiphenyl | Detected nih.gov |

| p-Aminodiphenyl | Detected nih.gov |

Mechanistic Biological and Toxicological Investigations of Diazoaminobenzene

In Vivo Metabolic Pathways of Diazoaminobenzene

The in vivo metabolism of this compound (DAAB) is a critical area of study due to its toxicological implications. Research has demonstrated that DAAB is readily absorbed following oral administration and undergoes extensive metabolic transformation. nih.gov The primary metabolic pathway involves the breakdown of DAAB into known carcinogens, benzene (B151609) and aniline (B41778). nih.govnih.gov

Reductive Cleavage of this compound by Liver Enzymes and Gut Microbiota

The initial and most significant step in the metabolism of this compound is its reductive cleavage. This process, which breaks the diazoamino bridge (-N=N-NH-), is carried out by both enzymes in the liver and the microflora present in the gut. nih.govchemicalbook.comnih.gov This cleavage results in the formation of three products: aniline, benzene, and nitrogen gas. nih.govchemicalbook.comnih.gov

The involvement of gut microbiota in this reductive cleavage has been demonstrated in studies utilizing anaerobic cecal incubations. nih.govresearchgate.net These studies confirmed that the bacteria residing in the digestive tract play a role in the breakdown of DAAB. nih.gov Similarly, liver enzymes are also capable of catalyzing this reductive cleavage, contributing to the systemic release of aniline and benzene. nih.govchemicalbook.comnih.gov Electron spin resonance (ESR) studies have further revealed that this reductive process can lead to the formation of a reactive phenyl radical, which may contribute to the compound's toxicity and carcinogenicity. chemicalbook.comnih.govsmolecule.com

Formation of Benzene and Aniline Metabolites and Their Subsequent Transformations

Following the reductive cleavage of this compound, the resulting primary metabolites, benzene and aniline, undergo further metabolic transformations. nih.gov Benzene, a known human carcinogen, was detected in the exhaled breath of rats and mice after oral administration of DAAB, indicating systemic exposure to this metabolite. nih.gov The metabolism of benzene proceeds through the formation of a reactive intermediate, benzene oxide. nih.gov This leads to the production of various secondary metabolites that have been identified in the blood and urine of exposed animals, including hydroquinone, muconic acid, and phenylmercapturic acid. nih.govnih.gov The presence of these specific metabolites confirms that the metabolic pathway of benzene derived from DAAB is consistent with the known metabolic pathway of benzene itself. nih.gov

Aniline, a known rodent carcinogen, is also systemically distributed and metabolized. nih.gov Its metabolites are excreted in the urine. nih.gov The toxic effects observed in animals exposed to DAAB, such as methemoglobinemia, are characteristic of aniline toxicity, further supporting the in vivo formation and biological activity of this metabolite. nih.gov

Role of Cytochrome P450 and Conjugating Enzymes in this compound Metabolism

The subsequent metabolism of the primary metabolites of this compound, benzene and aniline, is mediated by the cytochrome P450 (CYP450) enzyme system and various conjugating enzymes. nih.govnih.gov The CYP450 enzymes, a superfamily of monooxygenases primarily located in the liver, are responsible for the initial oxidative transformations of benzene and aniline. mdpi.comnih.govmdpi.com These Phase I reactions introduce or expose functional groups on the molecules, generally making them more water-soluble. mdpi.comnih.gov

In the case of benzene, CYP450 enzymes catalyze its oxidation to benzene oxide, a critical step leading to its toxic and carcinogenic effects. nih.gov For aniline, CYP450-mediated hydroxylation is a key metabolic step. tandfonline.com

Following Phase I metabolism by CYP450, the resulting metabolites are often conjugated with endogenous molecules in Phase II reactions. These reactions, catalyzed by conjugating enzymes, further increase water solubility and facilitate excretion. uv.es For instance, metabolites of benzene can be conjugated with glutathione (B108866) to form phenylmercapturic acid. nih.gov While CYP450 enzymes are crucial for the metabolism of the breakdown products of DAAB, studies have shown that the initial reductive cleavage of DAAB itself to form the phenyl radical is not directly dependent on CYP450s. researchgate.nethilarispublisher.com However, NADPH cytochrome P450 reductase appears to play a reductive role in this radical formation. hilarispublisher.com

In Vitro Metabolic Studies of this compound

In vitro metabolic studies have been instrumental in elucidating the metabolic pathways of this compound and confirming the formation of its key metabolites in a controlled laboratory setting. These studies often utilize human and animal tissues and subcellular fractions to mimic in vivo metabolic processes.

Metabolic Profiling in Human Liver Slices

Studies using precision-cut human liver slices have provided direct evidence of this compound metabolism in human tissue. nih.govnih.govchemicalbook.com When human liver slices were incubated with DAAB, the compound was effectively metabolized, leading to the formation of both benzene and aniline metabolites. nih.govnih.govresearchgate.net These findings are significant as they confirm that the metabolic pathway observed in animal models is also relevant to humans. nih.gov The use of human liver slices allows for the investigation of metabolic profiles in a system that maintains the architecture and cellular diversity of the liver, providing a more physiologically relevant model than subcellular fractions alone. scribd.comumb.edu.pl

The data from these studies corroborate the in vivo findings, demonstrating the reductive cleavage of DAAB and the subsequent metabolism of its primary breakdown products. researchgate.net This provides a strong basis for predicting the potential toxicity and carcinogenicity of this compound in humans. nih.govchemicalbook.com

Biotransformation Studies in Microsomal and Cecal Incubations

To further dissect the specific roles of different enzyme systems and microbial populations in the metabolism of this compound, in vitro studies have been conducted using microsomal and cecal incubations. nih.govnih.gov

Microsomes, which are vesicles of endoplasmic reticulum isolated from homogenized liver cells, contain a high concentration of cytochrome P450 enzymes. nih.govmdpi.com Incubations of DAAB with liver microsomes have been used to investigate the role of these enzymes in its metabolism. nih.govresearchgate.net Electron spin resonance (ESR) spin-trapping experiments with microsomal incubations have demonstrated the formation of the DMPO-phenyl radical adduct, confirming the generation of phenyl radicals during the metabolic process. researchgate.netresearchgate.net These studies also indicated that while P450 reductase is involved, the P450 enzymes themselves may not be required for this initial radical formation. researchgate.nethilarispublisher.com

Table 1: Summary of In Vitro Metabolic Findings for this compound

| In Vitro System | Key Findings | References |

| Human Liver Slices | Reductive cleavage of DAAB to form benzene and aniline metabolites. | nih.govnih.govresearchgate.netchemicalbook.com |

| Liver Microsomes | Formation of phenyl radicals, implicating P450 reductase in the reductive process. | nih.govresearchgate.netresearchgate.net |

| Cecal Incubations | Demonstration of reductive cleavage of DAAB by gut microflora. | nih.govnih.govresearchgate.netsmolecule.com |

Research into Reactive Intermediates Formation from this compound

The metabolic pathway of this compound involves its breakdown into known carcinogens, primarily benzene and aniline. chemicalbook.comnih.govnih.gov This process is believed to be a key determinant of its toxicological profile. The formation of reactive intermediates, such as the phenyl radical, during this metabolism is thought to contribute significantly to its genotoxicity, potentially explaining why this compound exhibits greater genotoxic effects than its metabolites alone. nih.govnih.gov

Electron Spin Resonance (ESR) spectroscopy, a technique for detecting paramagnetic species, has been instrumental in identifying the formation of the phenyl radical during the metabolism of this compound. nih.govresearchgate.net In these studies, the spin-trapping agent 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) is used to capture the highly reactive and short-lived phenyl radical, forming a more stable DMPO-phenyl radical adduct that can be detected by ESR. nih.govresearchgate.net

In vitro experiments using microsomal incubations have successfully detected the ESR spectrum of the DMPO-phenyl radical adduct. nih.govresearchgate.net These studies demonstrated that the formation of the phenyl radical occurs during the reduction of this compound. nih.govresearchgate.net Interestingly, the generation of this radical was not significantly inhibited by cytochrome P450 (P450) inhibitors like 1-aminobenzotriazole (B112013) (ABT) or carbon monoxide, suggesting that P450 is not the primary enzyme system involved in this specific metabolic step. researchgate.netnih.gov Instead, further investigations pointed towards the involvement of cytochrome P450 reductase. researchgate.net

In vivo studies have corroborated these findings. When this compound and DMPO were administered to rats, the DMPO-phenyl radical adduct was detected in the bile, confirming that phenyl radical formation also occurs within a living organism. nih.govresearchgate.net The detection of this radical in bile was observed within an hour of administration. nih.gov Additionally, ESR studies have shown that gut microflora in anaerobic cecal incubations can also contribute to the formation of the phenyl radical from this compound. nih.govresearchgate.net

| Experimental System | Key Findings | References |

| In Vitro (Microsomal Incubations) | Detection of DMPO-phenyl radical adduct via ESR. P450 system not significantly involved; cytochrome P450 reductase implicated. | nih.govresearchgate.netnih.gov |

| In Vivo (Rats) | Detection of DMPO-phenyl radical adduct in bile. | nih.govresearchgate.net |

| In Vitro (Cecal Incubations) | Formation of phenyl radical by gut microflora. | nih.govresearchgate.net |

The metabolism of this compound proceeds through reductive cleavage to yield benzene and aniline. nih.govnih.gov The subsequent metabolism of the benzene portion is of particular interest due to benzene's own well-established carcinogenic properties. nih.govnih.gov Research has shown that the metabolic pathway of this compound mirrors that of benzene, leading to the formation of benzene oxide as a critical intermediate. nih.govnih.gov

Evidence for the formation of benzene oxide comes from the identification of its downstream metabolites in the blood and urine of rats and mice treated with this compound. nih.govnih.gov These metabolites include hydroquinone, muconic acid, and phenylmercapturic acid. nih.govnih.gov The presence of these specific compounds strongly indicates that benzene oxide is a common precursor in the metabolic cascade. nih.govnih.gov Furthermore, studies utilizing human liver slices have also demonstrated the reduction of this compound to benzene and aniline, supporting the relevance of this metabolic pathway in humans. nih.govnih.gov The exhalation of benzene by animals administered this compound further confirms systemic exposure to this key metabolite. nih.govnih.gov

| Metabolite | Precursor | Significance | References |

| Hydroquinone | Benzene Oxide | Indicator of benzene metabolism | nih.govnih.gov |

| Muconic Acid | Benzene Oxide | Indicator of benzene metabolism | nih.govnih.gov |

| Phenylmercapturic Acid | Benzene Oxide | Indicator of benzene metabolism | nih.govnih.gov |

Mechanisms of Genotoxicity Induced by this compound

The genotoxicity of this compound, or its ability to damage genetic material, has been demonstrated across various biological systems, from bacteria to mammals. nih.gov This damage is a crucial aspect of its carcinogenic potential. nih.gov The genotoxic effects are largely attributed to its metabolic products, including benzene, aniline, and the highly reactive phenyl radical. chemicalbook.comnih.gov

Micronucleus assays are widely used to assess chromosomal damage. A micronucleus is a small, extra nucleus that forms in a cell due to chromosome fragments or whole chromosomes being left behind during cell division. Studies in mice have shown that this compound is a potent inducer of micronuclei in bone marrow erythrocytes. nih.govnih.gov

Comparative studies have been conducted to evaluate the potency of this compound against its primary metabolites, benzene and aniline. nih.gov These studies revealed that while benzene is also an effective inducer of micronuclei, this compound produced a stronger response at higher doses. nih.govresearchgate.net A mixture of benzene and aniline also induced micronuclei, but to a lesser extent than this compound alone. nih.govresearchgate.net Aniline by itself showed only a weak positive response. nih.govresearchgate.net These findings suggest that the genotoxicity of this compound is not solely due to its breakdown into benzene and aniline, but that the parent compound or other intermediates, like the phenyl radical, contribute significantly to the observed chromosomal damage. nih.govnih.gov

| Compound | Micronucleus Induction in Mice | Relative Potency | References |

| This compound | Effective inducer | Stronger response at higher doses | nih.govresearchgate.netnih.gov |

| Benzene | Effective inducer | Potent, but less so than DAAB at higher doses | nih.govresearchgate.net |

| Aniline | Weak positive response | Weak | nih.govresearchgate.net |

| Benzene + Aniline Mixture | Positive response | Lower than DAAB alone | nih.govresearchgate.net |

Higher plant systems, such as Allium cepa (the common onion), are valuable and reliable models for screening chemicals for genotoxicity. cabidigitallibrary.orgnih.gov The analysis of chromosomal aberrations in the root tip cells of these plants provides a sensitive measure of mutagenic potential. cabidigitallibrary.orgnih.gov this compound has been shown to cause chromosomal aberrations in plants. nih.govnih.gov The types of aberrations typically observed in such assays include chromosome breaks, bridges, fragments, and stickiness, which are all indicators of genetic damage. cabidigitallibrary.orgunilag.edu.ng The use of plant bioassays serves as an important first-tier screening tool to identify environmental mutagens. nih.gov

| Plant System | Effect of this compound | Significance | References |

| Allium cepa | Induction of chromosomal aberrations | Indicates genotoxic potential | nih.govnih.govcabidigitallibrary.org |

Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to assess the mutagenic potential of chemical compounds. biotoxicity.com These tests use specific strains of bacteria, such as Salmonella typhimurium, that have a mutation preventing them from synthesizing an essential amino acid (e.g., histidine). biotoxicity.com A positive test is indicated by the chemical causing a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid. biotoxicity.com

For many compounds, mutagenicity is dependent on their metabolism into reactive forms. biotoxicity.com Therefore, these assays are often performed with the addition of a mammalian microsomal enzyme preparation (S9 mix), typically from rat liver, to simulate metabolic activation. biotoxicity.com Studies have shown that this compound is mutagenic in Salmonella typhimurium strains, but only in the presence of this mammalian microsomal metabolic activation. nih.govresearchgate.netnih.gov Specifically, it was reported to be mutagenic in strains TA98, TA100, and TA1537 with S9 activation, but not in TA1535. researchgate.netnih.gov This indicates that the metabolic products of this compound are responsible for its mutagenic effects in these bacterial systems. nih.govresearchgate.net

| Bacterial Strain | Mutagenic Effect of this compound (with S9 activation) | References |

| S. typhimurium TA98 | Mutagenic | researchgate.netnih.gov |

| S. typhimurium TA100 | Mutagenic | researchgate.netnih.gov |

| S. typhimurium TA1537 | Mutagenic | researchgate.netnih.gov |

| S. typhimurium TA1535 | Not Mutagenic | researchgate.netnih.gov |

Mechanistic Research on Non-Neoplastic Toxicological Manifestations of this compound in Experimental Models

Mechanistic studies in experimental animal models have identified several non-neoplastic toxicological effects of this compound, targeting multiple organ systems. These manifestations are largely attributed to its metabolic conversion to benzene and aniline, although direct effects of the parent compound and other metabolites like phenyl radicals may also play a role. nih.govchemicalbook.comnih.gov

In both rats and mice, dermal application of this compound has been shown to cause significant local toxicity. nih.gov Observed non-neoplastic lesions include hyperplasia of the epidermis and hair follicles, as well as inflammation of the skin. nih.govnih.gov In female mice, skin ulceration at the application site was also noted. nih.gov

Systemic non-neoplastic effects are prominent in hematopoietic and lymphoid tissues, consistent with the known toxicities of its metabolites. nih.gov In rats and mice, DAAB administration led to lymphoid atrophy of the thymus and lymph nodes, and atrophy of the white pulp of the spleen. nih.gov Concurrently, hematopoietic cell proliferation in the spleen was observed, likely a compensatory response to hematotoxicity. nih.govnih.gov Hematological assessments in both species revealed methemoglobinemia and the formation of Heinz bodies, effects characteristic of aniline toxicity. nih.gov

Beyond the hematopoietic and lymphoid systems, studies in mice have revealed non-neoplastic lesions in other organs. These include an increased incidence of atrial thrombosis in the heart, as well as necrosis in the renal tubules and the liver. nih.gov These findings indicate a broader systemic toxicity profile for this compound than might be predicted from its metabolites alone.

Table 2: Summary of Non-Neoplastic Lesions in Experimental Models

| Organ System | Species (Rat/Mouse) | Observed Non-Neoplastic Lesion |

|---|---|---|

| Integumentary | Rat and Mouse | Hyperplasia of epidermis and hair follicles, inflammation nih.govnih.gov |

| Mouse (female) | Ulceration nih.gov | |

| Lymphoid | Rat and Mouse | Atrophy of thymus, mandibular and/or mesenteric lymph nodes, and splenic white pulp nih.gov |

| Hematopoietic | Rat and Mouse | Splenic hematopoietic cell proliferation nih.govnih.gov |

| Rat and Mouse | Methemoglobinemia, Heinz-body formation nih.gov | |

| Cardiovascular | Mouse | Atrial thrombosis nih.gov |

| Renal | Mouse | Necrosis of renal tubules nih.gov |

| Hepatic | Mouse | Liver necrosis nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-aminobenzotriazole |

| Aniline |

| Benzene |

| Benzene oxide |

| This compound |

| Hydroquinone |

| Muconic acid |

| Nitrogen |

| Phenyl radical |

| Phenylhydroxylamine |

Molecular and Electronic Structure Theory of Diazoaminobenzene

Quantum Chemical Calculations of Diazoaminobenzene

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules like this compound. These methods, which solve the electronic Schrödinger equation, can predict various chemical properties, including electron densities, energies, and molecular structures. wikipedia.org The goal is to obtain a comprehensive understanding of the molecule's behavior at the atomic level. rsdjournal.org

Ab Initio Methods for Electronic Structure Determination

Ab initio methods, meaning "from first principles," are a class of quantum chemistry calculations that rely only on physical constants and the atomic numbers of the atoms involved. wikipedia.org These methods aim to solve the electronic Schrödinger equation without empirical parameters. wikipedia.org

The simplest ab initio approach is the Hartree-Fock (HF) method, which considers the average effect of electron-electron repulsion. wikipedia.org More advanced and accurate methods, known as post-Hartree-Fock methods, build upon the HF method to better account for electron correlation. These include Configuration Interaction (CI) and Coupled Cluster (CC) theories. wikipedia.org For instance, studies on azobenzene (B91143) derivatives have utilized ab initio methods to investigate the effects of substituents on isomerization pathways, determining energy barriers from potential energy surfaces of the ground and excited states. researchgate.net In the ground state, the inversion pathway for isomerization is generally preferred. researchgate.net

| Method | Description | Application Example |

| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It considers the average electron-electron repulsion. wikipedia.org | Initial geometry optimizations and as a starting point for more advanced calculations. |

| Configuration Interaction (CI) | A post-Hartree-Fock method that includes excited state determinants to account for electron correlation. | Used to study the electronic excited states and isomerization pathways of related azo compounds. researchgate.net |

| Coupled Cluster (CC) | A powerful post-Hartree-Fock method that provides highly accurate results for electron correlation. | Employed for high-accuracy energy calculations and to benchmark other methods for similar molecular systems. wikipedia.org |

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of many-body systems, including atoms, molecules, and condensed phases. wikipedia.org It determines the properties of a system using functionals of the spatially dependent electron density. wikipedia.org DFT offers a good balance between computational cost and accuracy, making it suitable for a wide range of chemical problems. mdpi.comresearchgate.net

In the context of this compound and its derivatives, DFT calculations are used to:

Optimize molecular geometry: Determining the most stable three-dimensional arrangement of atoms. orientjchem.org

Calculate electronic properties: This includes the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity.

Predict spectroscopic properties: Time-dependent DFT (TD-DFT) can be used to compute UV-Vis spectra, which can then be compared with experimental data. researchgate.net

Investigate reaction mechanisms: DFT can model the transition states and energy barriers of chemical reactions.

A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set, like 6-311+G(d,p), to calculate electronic properties. For studying properties like nonlinear optical (NLO) responses, range-separated functionals like CAM-B3LYP are often employed. researchgate.net

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of molecular interactions and conformational changes. researchgate.net

For a molecule like this compound, MD simulations can be used to:

Study its behavior in different environments: For example, how it interacts with solvent molecules.

Investigate its interactions with other molecules: This is particularly relevant for understanding its potential biological activity or its performance in materials science applications. nih.gov

Explore conformational flexibility: MD can reveal the different shapes a molecule can adopt and the energy landscape associated with these changes.

MD simulations often rely on force fields, which are sets of parameters that describe the potential energy of the system. For complex systems, these can be derived from quantum chemical calculations. cdu.edu.ua

Prediction of this compound Reactivity and Stability through Computational Modeling

Computational modeling provides powerful tools for predicting the reactivity and stability of this compound. By calculating various molecular descriptors, chemists can gain insights into how the molecule will behave in chemical reactions.

Key indicators of reactivity and stability derived from computational models include:

Frontier Molecular Orbitals (HOMO-LUMO gap): The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on a molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. orientjchem.org

Global Reactivity Descriptors: DFT calculations can yield various indices that quantify reactivity, such as chemical hardness, softness, and electrophilicity. ccsenet.org

Thermodynamic Parameters: Calculations of enthalpy of formation (ΔHf) and Gibbs free energy (ΔG) can predict the thermodynamic stability of different isomers or conformers. cdu.edu.uaccsenet.org

For example, theoretical studies on related energetic materials have shown that the transformation of aminoaromatic compounds into triazenes (which share the diazoamino functional group) consistently increases detonation performance, as predicted by calculated crystal densities and enthalpies of formation. cdu.edu.ua

Theoretical Insights into Tautomerism and Isomerism in this compound

Tautomerism, the interconversion of structural isomers, is a key consideration for this compound. numberanalytics.com The molecule can exist in different tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium for this compound involves the movement of the hydrogen atom between the two terminal nitrogen atoms of the triazene (B1217601) chain.

Computational methods are invaluable for studying this phenomenon:

Relative Energies: Quantum chemical calculations can determine the relative energies of different tautomers and isomers, predicting which form is more stable. mdpi.comconicet.gov.ar For instance, DFT calculations can be used to predict the dominant tautomer in the gas phase and in different solvents. ccsenet.orgresearchgate.net

Energy Barriers: These calculations can also model the transition states connecting the tautomers, providing the energy barrier for interconversion. researchgate.net This helps in understanding the kinetics of the tautomerization process. wiley-vch.de

Influence of Substituents and Environment: Theoretical models can systematically investigate how different substituents on the phenyl rings or changes in the solvent environment affect the tautomeric equilibrium. conicet.gov.arwiley-vch.denih.gov For example, electron-donating or electron-withdrawing groups can shift the equilibrium by stabilizing one tautomer over another. nih.gov

Advanced Analytical Methodologies for Diazoaminobenzene Research

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure and characteristics of diazoaminobenzene. Different spectroscopic methods provide complementary information about its functional groups, electronic system, and atomic arrangement.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features. The diazoamino moiety (-N=N-NH-) gives rise to specific vibrations. A notable feature is the N-H stretching vibration, which indicates the presence of the secondary amine group within the triazene (B1217601) chain. Additionally, the spectrum shows bands corresponding to the stretching of the N=N double bond. The aromatic rings produce characteristic signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3100 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| N=N | Stretch | 1450 - 1400 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound and its derivatives is characterized by absorption bands that arise from π → π* and n → π* transitions. shu.ac.uk The conjugated system, which includes the two phenyl rings and the triazene bridge, is responsible for strong absorption in the UV region. The π → π* transitions, which are typically of high intensity, result from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. researchgate.net The n → π* transitions involve the excitation of non-bonding electrons, such as the lone pair electrons on the nitrogen atoms, to antibonding π* orbitals. researchgate.netresearchgate.net These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk The position and intensity of these absorption bands can be influenced by the solvent and by substituents on the aromatic rings. ekb.egsemanticscholar.org For instance, the introduction of an auxochromic group can shift the absorption bands to longer wavelengths (a bathochromic shift). ekb.eg

Table 2: Electronic Transitions in this compound Derivatives

| Transition Type | Chromophore | Typical Wavelength Range (nm) |

|---|---|---|

| π → π* | Aromatic rings, N=N group | 250 - 390 |

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for analyzing the proton environments in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons typically appear as a complex multiplet in the downfield region, generally between 7.0 and 8.0 ppm. ekb.eg The exact chemical shifts and splitting patterns depend on the specific electronic environment of each proton. The proton attached to the nitrogen atom (N-H) is also observable in the spectrum. Its chemical shift can be variable and is often found further downfield, sometimes as a broad singlet, due to factors like hydrogen bonding and exchange rates. For example, in a related derivative, 1,3-bis(4-tolyl)-1-triazene, the N-H singlet peak was observed significantly downfield at 12.2 δ. ekb.eg

Table 3: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Functional Group | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | C₆H₅ | 7.0 - 8.0 |

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. In electron ionization (EI) mass spectrometry, this compound (C₁₂H₁₁N₃) yields a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 197. nih.gov This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion provides characteristic daughter ions. A common fragmentation pathway involves the cleavage of the N-N bonds. The most abundant fragment ion is often the phenyl cation (C₆H₅⁺) at m/z 77. nih.gov Another significant fragment is observed at m/z 105, corresponding to the phenyldiazenyl cation (C₆H₅N₂⁺). nih.gov

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Identity |

|---|---|---|

| 197 | [C₁₂H₁₁N₃]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅N₂]⁺ | Phenyldiazenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Separation and Analysis of this compound and Its Derivatives

Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and other complex samples.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. nih.gov Reverse-phase (RP) HPLC is particularly effective for its separation and quantification. nih.govsielc.com In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column (e.g., Newcrom R1 or Supelcosil LC-18-DB), is used with a polar mobile phase. sielc.comnih.gov A common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as this compound absorbs strongly in the UV region. researchgate.netneliti.com This method allows for the effective separation of this compound from its precursors, byproducts, and degradation products, making it suitable for monitoring reaction progress and assessing product purity. sielc.comnih.gov

Table 5: Example HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) sielc.com |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid sielc.com |

| Detection | UV Spectrophotometry researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile metabolites of this compound. Following its administration, this compound is known to be metabolized into benzene (B151609) and aniline (B41778), which are further converted into various secondary metabolites that are excreted in urine. nih.goviajps.com GC-MS is particularly well-suited for identifying and quantifying these metabolic products, especially after appropriate sample preparation and derivatization to increase their volatility. oup.comnih.gov

The process involves separating the mixture of metabolites in a gas chromatograph, where they are vaporized and passed through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column. researchgate.net Each compound elutes at a characteristic retention time. Upon exiting the column, the metabolites enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound that serves as a chemical fingerprint. researchgate.netoup.com

Research studies have identified several key urinary metabolites resulting from exposure to this compound's primary breakdown products. These include hydroxylated aromatic compounds and mercapturic acids. nih.gov The analysis of these compounds provides a metabolic profile that is crucial for understanding the toxicokinetics of this compound.

| Metabolite | Precursor | Typical Derivatization Agent for GC-MS | Characteristic Mass Ions (m/z) |

|---|---|---|---|

| Phenol | Benzene | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | 166 (M+), 151, 73 |

| Catechol | Benzene | BSTFA | 254 (M+), 239, 167, 73 |

| Hydroquinone | Benzene | BSTFA | 254 (M+), 239, 167, 73 |

| S-Phenylmercapturic Acid (S-PMA) | Benzene | Diazomethane (for esterification) followed by BSTFA | Fragment ions related to the derivatized structure |

| p-Aminophenol | Aniline | Pentafluoropropionic anhydride (B1165640) (PFPA) | Fragment ions related to the derivatized structure |

Electron Spin Resonance (ESR) Spectroscopy for Investigation of Radical Species

The metabolic activation of this compound can lead to the formation of highly reactive, short-lived free radical species. Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a uniquely powerful technique for the direct detection and characterization of molecules containing unpaired electrons, such as free radicals. nih.gov

Due to the extremely short half-life of many biological radicals, direct detection is often impossible. Therefore, ESR studies of this compound metabolism employ a technique called spin trapping. conicet.gov.ar This method involves adding a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable and persistent radical product, known as a spin adduct. interchim.fr This spin adduct accumulates to a concentration that is detectable by ESR. A commonly used spin trap is 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). conicet.gov.arinterchim.fr

In vitro and in vivo studies have successfully used ESR spin trapping to demonstrate that the metabolism of this compound generates the phenyl radical. conicet.gov.ar In microsomal incubations containing this compound, NADPH, and DMPO, a characteristic ESR spectrum of the DMPO-phenyl radical adduct was detected. conicet.gov.ar This six-line ESR signal was also readily detected in the bile of rats administered both this compound and DMPO, confirming the formation of this radical species in vivo. conicet.gov.ar The identification of the phenyl radical is a critical finding, as it provides a mechanistic link between this compound metabolism and potential pathways of cellular damage.

| Parameter | Finding |

|---|---|

| Radical Species Detected | Phenyl Radical (C₆H₅•) |

| Spin Trap Used | 5,5-dimethyl-1-pyrroline N-oxide (DMPO) |

| Detected Adduct | DMPO-phenyl radical adduct |

| Hyperfine Coupling Constants (a) | a(N) = 15.95 G; a(H)β = 24.37 G |

| Experimental Systems | Rat hepatic microsomes, cecal microflora incubations, in vivo (rat bile) |

Development of Bioanalytical Methods for In Vivo this compound Studies

To accurately assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in a living organism, robust and validated bioanalytical methods are essential. nih.goveuropa.eu These methods are developed to quantify the parent compound and its key metabolites in various biological matrices, such as blood, plasma, urine, and bile. iajps.comeuropa.eu The development and validation of these methods follow stringent guidelines to ensure the reliability and reproducibility of the data generated in preclinical and toxicokinetic studies. europa.eufda.gov

The development process begins with selecting an appropriate analytical technique, often High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector, such as tandem mass spectrometry (LC-MS/MS). nih.gov This choice is driven by the need for high selectivity to distinguish the analytes from endogenous matrix components and high sensitivity to measure low concentrations. nih.gov Sample preparation is a critical step and typically involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analytes from the complex biological matrix. iajps.com

For in vivo studies of this compound, researchers have utilized radiolabeling, specifically with Carbon-14 ([14C]-Diazoaminobenzene), to trace the disposition of the compound and its metabolites throughout the body. nih.gov This approach allows for a comprehensive understanding of excretion pathways and the quantification of total radioactivity in various tissues and excreta.